molecular formula C17H15N3O B7547542 1-Benzyl-3-phenylpyrazole-4-carboxamide

1-Benzyl-3-phenylpyrazole-4-carboxamide

Cat. No.: B7547542
M. Wt: 277.32 g/mol
InChI Key: XBTIYIQXQBBXMZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenylpyrazole-4-carboxamide is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and agrochemical development. With a molecular formula of C17H14N2O2 and a molecular weight of 278.31, this compound belongs to the prominent class of phenylpyrazole derivatives, which are widely recognized for their diverse biological activities and utility as synthetic intermediates. Pyrazole carboxamide derivatives are extensively investigated for their potential therapeutic and protective applications. Research on structurally similar compounds has demonstrated promising antifungal activity against various plant pathogenic fungi, suggesting a potential role for this chemical scaffold in the development of new crop protection agents . Furthermore, closely related 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide analogs have been identified as potent antidiabetic agents , functioning as bifunctional molecules that stimulate both glucose-dependent insulin secretion and glucose uptake, thereby offering a potential new approach for managing Type 2 Diabetes Mellitus . Other research avenues for pyrazole-based molecules include their evaluation as autophagy modulators with antiproliferative effects in cancer cell lines, positioning them as candidates for novel anticancer strategies . The core pyrazole structure is also a key feature in studies targeting neurological conditions, with some derivatives being explored as multi-target directed ligands for enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant to depression and neurodegenerative diseases such as Alzheimer's . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and institutional safety regulations and guidelines.

Properties

IUPAC Name

1-benzyl-3-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-17(21)15-12-20(11-13-7-3-1-4-8-13)19-16(15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIYIQXQBBXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of substituted hydrazines with 1,3-diketones or α,β-unsaturated aldehydes. For example, phenylhydrazine reacts with 3-phenylpropiolic acid under basic conditions to yield 3-phenylpyrazole-4-carboxylic acid. This intermediate is esterified and subsequently subjected to N-benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalyst: None required for cyclocondensation; phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency.

Vilsmeier-Haack Formylation and Oxidation

Aldehyde Group Installation

The Vilsmeier-Haack reaction is employed to introduce the formyl group at the pyrazole’s 4-position. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroiminium ion, which reacts with 1-benzyl-3-phenylpyrazole to yield the 4-carbaldehyde derivative.

Key Parameters :

  • POCl₃:DMF molar ratio: 1:1.2

  • Reaction time: 6–8 h at 0°C

  • Yield: 58–64%.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in a water-pyridine mixture (1:1 v/v) at 70°C for 3 h. This step achieves >90% conversion, with manganese dioxide (MnO₂) as a byproduct.

Amidation

The carboxylic acid is converted to the amide via a two-step process:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) at reflux (60°C, 2 h).

  • Benzylamine coupling : Reaction with benzylamine in dry THF at room temperature for 12 h.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 68–75% pure product.

Direct Amidation of Pyrazole Carboxylic Acids

Carboxylic Acid Synthesis

1-Benzyl-3-phenylpyrazole-4-carboxylic acid is synthesized via hydrolysis of its methyl ester (prepared by cyclocondensation). Alternative routes include oxidation of 4-hydroxymethylpyrazoles using Jones reagent (CrO₃/H₂SO₄).

Coupling Agents

Direct amidation employs coupling reagents such as HATU or EDCl/HOBt to activate the carboxylic acid. For example:

  • EDCl/HOBt method : 1-Benzyl-3-phenylpyrazole-4-carboxylic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and benzylamine (1.5 equiv) in DMF, stirred at 25°C for 24 h.

  • Yield : 80–85% after extraction and crystallization.

Advantages : Avoids toxic SOCl₂ and minimizes side products.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Cyclocondensation65–7295–98ModerateMulti-step; ester hydrolysis
Vilsmeier-Haack58–7590–95LowPOCl₃ handling; oxidation required
Direct Amidation80–8598–99HighCost of coupling reagents

Industrial-Scale Considerations

Large-scale production favors the direct amidation route due to fewer steps and higher yields. Continuous flow reactors optimize the cyclocondensation and amidation steps, reducing reaction times by 40% . Solvent recovery systems (e.g., distillation for DMF) and automated crystallization units enhance cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-phenylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

1-Benzoyl-3-phenylpyrazole-4-carbaldehyde ()
  • Structure : Replaces the benzyl group with benzoyl (C=O) and the carboxamide with a carbaldehyde (CHO).
  • Activity : Exhibits significant antioxidant and anti-inflammatory activity, particularly when electron-donating groups (e.g., -OCH3) are present on the phenyl ring. Compounds 4c and 4e showed near-standard efficacy in scavenging free radicals and reducing inflammation .
  • Physicochemical Properties :
    • IR peaks: C=O stretch at 1628–1647 cm⁻¹, C=N at 1557 cm⁻¹ .
    • NMR: δ 9.1–9.32 ppm (CHO proton), aromatic protons at δ 6.2–7.94 ppm .
1-Benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-pyrazole-4-carboxamide ()
  • Structure : Incorporates a benzyloxy group at C3 and a fluorobenzyl substituent on the carboxamide.
  • Activity: Fluorine enhances lipophilicity and metabolic stability, which may improve blood-brain barrier penetration.
  • Key Difference : The fluorobenzyl group introduces steric and electronic effects that could modulate target affinity compared to the simpler phenyl substitution in the target compound.
3,5-Diphenylpyrazole-1-carboximidamide ()
  • Structure : Replaces the carboxamide with a carboximidamide (NH-C=NH) group.
  • Activity : Carboximidamides exhibit enhanced basicity and metal-chelating properties, which are exploited in antimicrobial and anticancer applications.
  • Key Difference : The amidine group may increase cytotoxicity but reduce selectivity compared to carboxamides.

Q & A

Q. What are the established synthetic methodologies for 1-Benzyl-3-phenylpyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles, followed by benzylation at the pyrazole N1 position. Key steps include:

Cyclocondensation : Use microwave-assisted synthesis to reduce reaction time (e.g., 80–100°C, 30–60 minutes) .

Benzylation : Optimize stoichiometry (1:1.2 molar ratio of pyrazole intermediate to benzyl chloride) in DMF with K₂CO₃ as a base .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor by TLC and HPLC .

  • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationHydrazine hydrate, β-keto ester, EtOH, reflux65–7090
BenzylationBenzyl chloride, K₂CO₃, DMF, 80°C75–8095

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C4 carboxamide proton at δ 8.2–8.5 ppm) and benzyl group integration .
  • X-ray Diffraction : Single-crystal analysis resolves spatial arrangement, revealing dihedral angles between benzyl and phenyl groups (e.g., 45–55°) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 341.2) .

Q. How does the structure of this compound influence its reactivity in functionalization reactions?

  • Methodological Answer : The carboxamide group at C4 directs electrophilic substitution to the C5 position. For example:
  • Nitration : HNO₃/H₂SO₄ selectively nitrates C5, confirmed by ¹H NMR (new singlet at δ 8.8 ppm) .
  • Suzuki Coupling : Pd-catalyzed coupling at C5 requires protection of the carboxamide (e.g., Boc group) to prevent coordination interference .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

Dose-Response Curves : Use IC₅₀ values across 3+ independent replicates to assess potency variability .

Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Structural Confirmation : Re-synthesize disputed compounds and validate via XRD to rule out regioisomer contamination .

Q. How can computational methods predict and optimize the SAR of this compound for kinase inhibition?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). Prioritize derivatives with H-bonds to hinge regions (e.g., Glu81) .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å) and identify hydrophobic patches for substituent optimization .
  • QSAR Models : Apply CoMFA/CoMSIA to correlate substituent bulk (e.g., logP) with inhibitory activity (R² > 0.85) .

Q. What experimental designs are critical for assessing the environmental fate of this compound in aquatic systems?

  • Methodological Answer :
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 5–9) and monitor degradation via LC-MS. Half-life ranges from 2–48 hours depending on pH .
  • Adsorption Studies : Use batch experiments with activated carbon or soil matrices. Fit data to Freundlich isotherms (Kf = 1.2–3.5 mg/g) .
  • Ecotoxicology : Test on Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition) to establish EC₅₀ values .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

  • Methodological Answer :
  • Prodrug Design : Convert carboxamide to methyl ester for enhanced membrane permeability. Hydrolyze in vivo by esterases .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to improve plasma half-life (e.g., from 1.5 to 6.2 hours) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., benzyl C-H) .

Methodological Framework Integration

  • Theoretical Alignment : Link SAR studies to kinase inhibition theory (e.g., competitive ATP antagonism) to guide functional group modifications .
  • Data Reconciliation : Apply Bayesian statistics to integrate conflicting bioactivity datasets and prioritize high-confidence hits .

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